1-(4-Bromophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Bromophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of bromophenyl, thiazole, and chromeno-pyrrole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, typically starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the reaction of α-haloketones with thioamides under reflux conditions . The chromeno-pyrrole moiety is then introduced through a cyclization reaction involving appropriate precursors. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-(4-Bromophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3
Properties
Molecular Formula |
C21H13BrN2O3S |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H13BrN2O3S/c1-11-2-7-15-14(10-11)18(25)16-17(12-3-5-13(22)6-4-12)24(20(26)19(16)27-15)21-23-8-9-28-21/h2-10,17H,1H3 |
InChI Key |
BZPLSSDBDHRLKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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